molecular formula C10H10ClNO5S B14839494 Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate

Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate

Cat. No.: B14839494
M. Wt: 291.71 g/mol
InChI Key: WVJJBVBRBBNJOT-UHFFFAOYSA-N
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Description

Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate is an organic compound characterized by the presence of an ester functional group, an acetylamino group, and a chlorosulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.

    Chlorosulfonation: Finally, the compound is treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

    Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.

    Carboxylic Acid: Formed from hydrolysis of the ester group.

    Amino Derivative: Formed from reduction of the acetylamino group.

Scientific Research Applications

Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate involves its reactive functional groups:

    Chlorosulfonyl Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives.

    Acetylamino Group: Can undergo hydrolysis or reduction, leading to the formation of amino derivatives.

    Ester Group: Can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions can modify biological molecules, such as proteins, by forming covalent bonds with amino acid residues, thereby altering their function.

Comparison with Similar Compounds

Methyl 3-(acetylamino)-5-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-(chlorosulfonyl)benzoate: Lacks the acetylamino group, making it less versatile in terms of chemical reactivity.

    Methyl 3-(acetylamino)benzoate: Lacks the chlorosulfonyl group, reducing its potential for forming sulfonamide derivatives.

    Methyl 3-(aminosulfonyl)benzoate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.

The presence of both the acetylamino and chlorosulfonyl groups in this compound makes it unique and highly versatile for various chemical transformations and applications.

Properties

Molecular Formula

C10H10ClNO5S

Molecular Weight

291.71 g/mol

IUPAC Name

methyl 3-acetamido-5-chlorosulfonylbenzoate

InChI

InChI=1S/C10H10ClNO5S/c1-6(13)12-8-3-7(10(14)17-2)4-9(5-8)18(11,15)16/h3-5H,1-2H3,(H,12,13)

InChI Key

WVJJBVBRBBNJOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

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